molecular formula C25H20FN5O2S B2998550 6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 690960-30-6

6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2998550
CAS RN: 690960-30-6
M. Wt: 473.53
InChI Key: QFDXTJWINOPIJX-UHFFFAOYSA-N
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Description

6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H20FN5O2S and its molecular weight is 473.53. The purity is usually 95%.
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Scientific Research Applications

  • Neurodegenerative Disorder Imaging : Compounds closely related to the specified chemical structure have been used in the study of peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds have shown high affinity and selectivity for PBRs, which are useful in imaging and studying neurodegenerative disorders (Fookes et al., 2008).

  • Neuroinflammation Imaging : Novel pyrazolo[1,5-a]pyrimidines, similar to the mentioned compound, have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives have potential as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015).

  • Antioxidant and Anti-cancer Properties : Pyrazole derivatives, including structures similar to the specified chemical, have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. Some of these compounds have shown excellent inhibition properties and potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

  • Antibacterial Agents : Research has been conducted on novel heterocyclic compounds, including those containing a sulfonamido moiety, showing potential as antibacterial agents. These compounds have been tested for their activity and have shown promising results (Azab et al., 2013).

  • Antioxidant Evaluation in Medicinal Chemistry : The design and synthesis of derivatives involving pyrazole heterocycles have been carried out to create high-efficiency antioxidants, especially against ROS (Reactive Oxygen Species). These studies contribute to the field of medicinal chemistry for optimizing antioxidant lead compounds (Aziz et al., 2021).

  • Cancer Imaging : Pyrazolopyrimidine-based TSPO ligands, similar to the chemical , have been discovered and evaluated for their use in molecular imaging of TSPO-expressing cancers. These studies involve radiolabeling with fluorine-18 for in vivo studies, highlighting the potential of these compounds in cancer imaging (Tang et al., 2013).

properties

IUPAC Name

6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O2S/c1-15-12-18(16(2)30(15)21-11-7-6-10-20(21)26)22(32)14-34-25-28-23-19(13-27-29-23)24(33)31(25)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDXTJWINOPIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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